Compound E
Overview
Description
Compound E is a potent, cell-permeable, selective inhibitor that blocks the cleavage of both gamma-secretase and the Notch intracellular domain. It has been widely studied for its role in inhibiting the Notch signaling pathway, which is crucial in various cellular processes, including differentiation, proliferation, and apoptosis .
Mechanism of Action
Compound E, also known as γ-Secretase Inhibitor XXI or C27H24F2N4O3, is a potent and selective inhibitor of γ-secretase . This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease .
Target of Action
The primary target of this compound is γ-secretase, a multimeric aspartyl protease . γ-secretase is responsible for the proteolytic cleavage of various transmembrane proteins, including the amyloid precursor protein (APP) and Notch . These proteins play crucial roles in cellular signaling and development .
Mode of Action
This compound inhibits the activity of γ-secretase by binding to its active site . This prevents γ-secretase from cleaving its substrates, including APP and Notch . The inhibition of APP cleavage reduces the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
The inhibition of γ-secretase by this compound affects several biochemical pathways. The most notable is the amyloidogenic pathway, where the cleavage of APP by γ-secretase produces Aβ peptides . By inhibiting γ-secretase, this compound reduces the production of Aβ peptides, potentially mitigating the formation of amyloid plaques in Alzheimer’s disease .
Another affected pathway is the Notch signaling pathway. Notch is a crucial regulator of cell differentiation and development, and its cleavage by γ-secretase is a key step in Notch signaling . The inhibition of γ-secretase by this compound can therefore impact cellular differentiation and development processes .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and cell permeability
Result of Action
The primary molecular effect of this compound is the reduction of Aβ peptide production through the inhibition of γ-secretase . This can potentially mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
At the cellular level, the inhibition of γ-secretase can impact various processes regulated by Notch signaling, such as cell differentiation and development . The exact cellular effects would depend on the specific cell type and context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the specific cell type, and the physiological or pathological state of the organism . .
Biochemical Analysis
Biochemical Properties
Compound E plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly γ-secretase and Notch . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of γ-secretase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it lowers Aβ levels in APP transgenic mice .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting γ-secretase and Notch processing .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound have been observed to change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are currently limited .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may also affect its localization or accumulation . Specific details about these interactions and effects are currently limited .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Method A: To a mixture of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde in methanol, p-toluenesulfonic acid and 2-isocyano-2,4,4-trimethyl-pentane are added. The mixture is stirred at 70°C for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate.
Method B: Hydrochloric acid in dioxane is added to a solution of the corresponding 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine in methanol. The mixture is stirred at 20°C for 12 hours. The reaction mixture is concentrated under reduced pressure to give a residue, which is diluted with water, adjusted to pH 8 with saturated sodium bicarbonate solution, and extracted with dichloromethane.
Industrial Production Methods
Industrial production methods for Compound E typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Compound E can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in alkylated derivatives.
Scientific Research Applications
Compound E has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in inhibiting the Notch signaling pathway, which is involved in cell differentiation and proliferation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and Alzheimer’s disease by targeting the Notch pathway.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
Compound F: Another Notch pathway inhibitor with similar inhibitory effects but different molecular structure.
Compound G: Inhibits gamma-secretase but has a broader range of targets compared to Compound E.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting the Notch signaling pathway. Its ability to block both gamma-secretase and the Notch intracellular domain with similar IC50 values makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZXGGOCLZBFB-IVCQMTBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042666 | |
Record name | Compound E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209986-17-4 | |
Record name | Compound E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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